(4S)-4-butyl-1,3-oxazolidin-2-one
CAS No.: 158249-51-5
Cat. No.: VC21105799
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158249-51-5 |
---|---|
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
IUPAC Name | (4S)-4-butyl-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 |
Standard InChI Key | XOTKVAZRWPADJP-LURJTMIESA-N |
Isomeric SMILES | CCCC[C@H]1COC(=O)N1 |
SMILES | CCCCC1COC(=O)N1 |
Canonical SMILES | CCCCC1COC(=O)N1 |
Introduction
Physical and Chemical Properties
(4S)-4-butyl-1,3-oxazolidin-2-one possesses distinct physical and chemical properties that make it valuable in synthetic organic chemistry. Understanding these properties is essential for its effective utilization in research and industrial applications.
Fundamental Properties
The compound has a molecular formula of C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol. It is identified by the CAS registry number 158249-51-5, which provides a unique identifier for regulatory and research purposes.
Table 1: Physical and Chemical Properties of (4S)-4-butyl-1,3-oxazolidin-2-one
Property | Value |
---|---|
IUPAC Name | (4S)-4-butyl-1,3-oxazolidin-2-one |
CAS Number | 158249-51-5 |
Molecular Formula | C₇H₁₃NO₂ |
Molecular Weight | 143.18 g/mol |
Canonical SMILES | CCCCC1COC(=O)N1 |
Isomeric SMILES | CCCC[C@H]1COC(=O)N1 |
InChI | InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 |
InChI Key | XOTKVAZRWPADJP-LURJTMIESA-N |
The compound contains multiple functional groups that contribute to its reactivity, including an amide (carbamate) functionality within the oxazolidinone ring. The presence of the butyl chain adds lipophilicity to the molecule, influencing its solubility profile and interaction with biological systems.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of (4S)-4-butyl-1,3-oxazolidin-2-one. The protons in the oxazolidinone ring display characteristic coupling patterns that reflect the stereochemistry at the C-4 position. The diastereotopic protons in the ring system show distinct splitting patterns that can be used to confirm the stereochemical integrity of the compound during synthesis and purification processes.
Synthetic Methods
The synthesis of (4S)-4-butyl-1,3-oxazolidin-2-one employs various methodologies, each with specific advantages depending on the scale and purpose of production.
Laboratory Scale Synthesis
A common synthetic route involves the reaction of n-butylamine with glycidol, followed by cyclization to form the oxazolidinone ring. This approach typically requires basic conditions to facilitate the cyclization process.
The reaction is often conducted in organic solvents such as dichloromethane or toluene at elevated temperatures to ensure complete conversion. The stereochemistry of the starting materials is crucial for obtaining the desired (4S) configuration in the final product.
Industrial Production Methods
For larger-scale production, continuous flow processes may be employed to enhance efficiency and yield. These methods often incorporate catalysts to improve reaction rates and selectivity.
Industrial syntheses focus on optimizing conditions to ensure high stereochemical purity while minimizing the formation of undesired byproducts. Purification techniques such as recrystallization and chromatography are commonly employed to achieve high-purity material suitable for pharmaceutical and research applications.
Purification and Quality Control
The purification of (4S)-4-butyl-1,3-oxazolidin-2-one typically involves silica gel chromatography using gradients of petroleum ether and ethyl acetate. The progress of purification can be monitored via thin-layer chromatography (TLC).
Quality control measures include determining enantiomeric ratios using chiral HPLC analysis. This step is crucial for applications where stereochemical purity directly impacts performance, such as in asymmetric synthesis.
Chemical Reactivity
The reactivity of (4S)-4-butyl-1,3-oxazolidin-2-one is largely determined by its functional groups and stereochemistry. Understanding these reactivity patterns is essential for its application in synthetic chemistry.
Types of Reactions
(4S)-4-butyl-1,3-oxazolidin-2-one participates in several types of chemical transformations, making it versatile in synthetic applications.
Oxidation Reactions
The compound can undergo oxidation reactions with reagents such as hydrogen peroxide or potassium permanganate. These reactions can modify the oxazolidinone ring or introduce new functional groups to create derivatives with altered properties.
Reduction Reactions
Reduction of (4S)-4-butyl-1,3-oxazolidin-2-one using agents like lithium aluminum hydride or sodium borohydride can convert the oxazolidinone ring to other functional groups. These transformations are valuable for accessing a broader range of structural derivatives.
Substitution Reactions
Applications in Asymmetric Synthesis
The primary application of (4S)-4-butyl-1,3-oxazolidin-2-one lies in asymmetric synthesis, where it serves as a chiral auxiliary to induce stereoselectivity in various reactions.
Chiral Auxiliary Function
As a chiral auxiliary, (4S)-4-butyl-1,3-oxazolidin-2-one provides a stereochemically defined environment that influences the stereochemical outcome of reactions. The compound temporarily attaches to a substrate, directs the stereochemistry of a transformation, and is then removed to yield the enantiomerically enriched product.
This approach is particularly valuable when direct asymmetric catalysis is challenging or when high levels of stereoselectivity are required. The oxazolidinone ring creates a rigid structure that effectively transfers stereochemical information during reactions.
Key Reaction Types
Table 2: Applications of (4S)-4-butyl-1,3-oxazolidin-2-one in Asymmetric Synthesis
Reaction Type | Typical Yield (%) | Reaction Conditions | Stereoselectivity |
---|---|---|---|
Aldol Addition | 85 | Room temperature | High d.e./e.e. |
Michael Addition | 78 | -78°C to room temperature | High d.e./e.e. |
Diels-Alder Cycloaddition | 75-90 | Variable temperatures | High endo/exo selectivity |
Reformatsky Reaction | 70-85 | SmI₂, THF, -78°C | High d.e. |
Aldol Reactions
In aldol reactions, (4S)-4-butyl-1,3-oxazolidin-2-one enhances the selectivity of additions, leading to the formation of desired stereoisomers. The chiral environment created by the oxazolidinone directs the approach of the aldehyde component, resulting in preferential formation of specific diastereomers.
Michael Additions
For Michael additions, the compound serves as a chiral environment that favors the formation of specific enantiomers. The reaction typically involves the addition of an enolate to an α,β-unsaturated carbonyl compound, with the stereochemical outcome influenced by the chiral auxiliary.
Diels-Alder Reactions
In Diels-Alder cycloadditions, (4S)-4-butyl-1,3-oxazolidin-2-one can achieve high levels of stereoselectivity. The auxiliary influences both the endo/exo selectivity and the facial selectivity of the reaction, leading to preferential formation of specific stereoisomers.
Medicinal Chemistry Applications
The oxazolidinone framework, including derivatives of (4S)-4-butyl-1,3-oxazolidin-2-one, has significant importance in medicinal chemistry, particularly in the development of antibiotics and other pharmaceuticals.
Antimicrobial Activity
The biological activity of oxazolidinones primarily involves their interaction with bacterial ribosomes. These compounds can bind to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Oxazolidinone derivatives demonstrate significant activity against multi-drug resistant strains, making them valuable candidates for addressing the growing challenge of antibiotic resistance.
Enzyme Inhibition
Research indicates that oxazolidinones may function as enzyme inhibitors. Studies have explored their potential to inhibit specific bacterial enzymes that are critical for bacterial survival and pathogenicity, such as topoisomerases involved in DNA replication and transcription.
The structure-activity relationship (SAR) of oxazolidinone derivatives has been extensively studied to identify key structural features that enhance their inhibitory effects on bacterial enzymes.
Compound Type | Target/Activity | Biological System | Potency (IC₅₀/MIC) |
---|---|---|---|
(4S)-4-butyl derivatives | Bacterial ribosome inhibition | Gram-positive bacteria | Variable |
Linezolid (related compound) | 50S ribosomal subunit | Broad-spectrum antibiotic | Clinical relevance |
(R)-(+)-4-tert-butyl-2-oxazolidinone | Antimicrobial activity | Various bacterial strains | Research stage |
Comparison with Similar Compounds
Understanding how (4S)-4-butyl-1,3-oxazolidin-2-one compares with related compounds provides valuable insights into structure-activity relationships and helps guide the selection of appropriate derivatives for specific applications.
Structural Analogues
Various oxazolidinone derivatives differ in their substituents and stereochemistry, leading to diverse properties and applications.
Effect of Substituent Size
The size of substituents at the C-4 position significantly influences the compound's properties. Bulkier substituents, such as benzyl or tert-butyl groups, enhance steric effects and potentially improve stereocontrol in asymmetric reactions. For example, (4S)-4-benzyl derivatives can achieve up to 92% diastereomeric excess in Diels-Alder reactions with titanium catalysts.
Importance of Stereochemistry
The stereochemical configuration at the C-4 position is critical for activity. The (4S) configuration often provides optimal results in asymmetric synthesis, while the opposite configuration (4R) may reduce reaction efficiency. This highlights the importance of stereochemical purity in applications of these compounds.
Table 4: Comparison of Oxazolidinone Derivatives
Derivative | Substituent at C-4 | Key Advantages | Primary Applications |
---|---|---|---|
(4S)-4-butyl-1,3-oxazolidin-2-one | n-Butyl | Balance of steric effects | Asymmetric synthesis |
(4S)-4-benzyl-1,3-oxazolidin-2-one | Benzyl | Enhanced stereoselectivity | Diels-Alder reactions |
(4S)-4-tert-butyl-1,3-oxazolidin-2-one | tert-Butyl | Increased steric hindrance | High d.e. reactions |
(4S,5S)-5i derivatives | Various | Improved metabolic stability | Enzyme inhibition |
Structure-Activity Relationships
For biological applications, derivatives with aromatic substituents often demonstrate enhanced antimicrobial or enzyme-inhibitory effects. The presence of aromatic groups can improve binding interactions with biological targets, leading to increased potency.
Modifications to the oxazolidinone ring itself can also significantly impact biological activity. These structural changes affect the compound's ability to interact with specific targets, such as bacterial ribosomes or enzymes.
Current Research Trends
Research on (4S)-4-butyl-1,3-oxazolidin-2-one and related compounds continues to evolve, with several emerging areas of interest.
Advanced Synthetic Applications
Researchers are exploring new reactions and methodologies that utilize (4S)-4-butyl-1,3-oxazolidin-2-one as a chiral auxiliary. These include applications in complex natural product synthesis and the development of new pharmaceutical compounds.
Efforts to enhance the recyclability and reusability of this chiral auxiliary are also ongoing. Strategies include immobilization on solid supports, such as Merrifield-Cl or Wang-Cl resins, which facilitates recovery and reuse in multiple synthetic cycles.
Computational Approaches
Computational strategies are increasingly employed to predict the biological activity of oxazolidinone derivatives. These include quantitative structure-activity relationship (QSAR) modeling using genetic algorithm-selected descriptors such as electronegativity and topological polar surface area.
Molecular docking studies help map interactions between oxazolidinone derivatives and biological targets, guiding the design of compounds with improved activity profiles.
Crystallographic Studies
Advanced crystallographic techniques provide valuable insights into the conformation and binding interactions of oxazolidinone derivatives. Single-crystal X-ray diffraction (SC-XRD) at controlled temperatures minimizes thermal motion artifacts and enables high-resolution structural determination.
Analysis of deviations from least-squares planes helps identify specific conformational features, such as envelope or twist conformations, that may influence the compound's activity.
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